8-(Trifluoromethoxy)quinoline-4-carboxylic acid is a substituted quinoline-4-carboxylic acid derivative. Quinoline-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse range of biological activities. []
The synthesis of 8-(Trifluoromethoxy)quinoline-4-carboxylic acid and related derivatives often involves modifications to the core quinoline structure. One study describes the exploration of branching at the alpha position of a C-2 benzyl side chain and modification of substituents on the carboxylic A-ring of the quinoline. [] This approach resulted in the discovery of a compound (PSI-421) with improved aqueous solubility and pharmacokinetic properties compared to the parent compound (PSI-697). []
One study highlights the improved aqueous solubility and pharmacokinetic properties of an 8-(Trifluoromethoxy)quinoline-4-carboxylic acid derivative (PSI-421) compared to the parent compound. [] This suggests that the introduction of specific substituents to the quinoline core can significantly influence its physical and chemical properties, potentially impacting its bioavailability and efficacy.
8-(Trifluoromethoxy)quinoline-4-carboxylic acid derivatives, particularly PSI-421, have shown promise in preclinical studies for the potential treatment of cardiovascular diseases. [] These compounds act as P-selectin inhibitors, which play a crucial role in mediating leukocyte and platelet rolling and adhesion, contributing to atherothrombotic events. [, ] PSI-421 demonstrated oral efficacy in animal models of arterial and venous injury, highlighting its potential as a therapeutic agent for conditions such as atherosclerosis and deep vein thrombosis. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6